REACTION_CXSMILES
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[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][N:10]=2)[CH2:5][CH2:4]1)[CH3:2].[H][H]>CO.[Pd]>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][N:10]=2)[CH2:7][CH2:8]1)[CH3:2]
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Name
|
|
Quantity
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2.03 g
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Type
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reactant
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Smiles
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C(C)N1CCN(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
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Name
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Quantity
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0.052 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
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C(C)N1CCN(CC1)C1=NC=CC(=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |